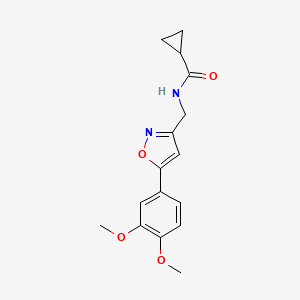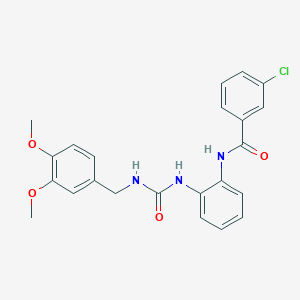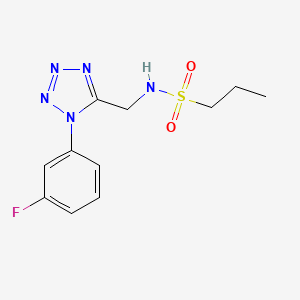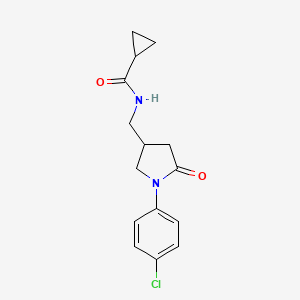
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine derivatives, including those with trifluoromethyl groups, often involves complex chemical reactions aiming to introduce or modify specific functional groups on the pyridine ring. For instance, the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a compound with similarities to the target molecule, has been reviewed, highlighting the normal processes and evaluating each synthesis route for its efficiency and applicability in producing related compounds (Lu Xin-xin, 2006).
Molecular Structure Analysis
The molecular structure of compounds containing trifluoromethyl groups and pyridine rings has been extensively studied to understand their geometric and electronic characteristics. Studies involving X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the reactivity and properties of these molecules. For example, the structure of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor for related syntheses, has been determined, offering insights into the arrangement of fluorinated groups around the pyridine core (Ryan A. Davis, J. Fettinger, 2018).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest are influenced by the presence of electronegative trifluoromethyl groups and the reactive pyridine ring. These features can dictate the compound's behavior in nucleophilic substitution reactions, electrophilic additions, or complexation with metals. For instance, the synthesis and reactivity of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine towards forming highly efficient herbicides underscore the importance of these functional groups in chemical synthesis (Zuo Hang-dong, 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Pesticides : The compound is a key fluorine-containing pyridine derivative used in the synthesis of various pesticides, offering potential improvements in agricultural chemical efficacy (Lu Xin-xin, 2006).
- Structural Analysis in Fungicides : It plays a role in the structural formation of fungicides like fluazinam, contributing to the development of more effective agricultural fungicides (Youngeun Jeon et al., 2013).
- Solubility Studies : Studies on solubility in various solvent mixtures provide insights into its behavior in different chemical environments, which is crucial for its effective application in chemical synthesis (A. Jouyban et al., 2017).
Applications in Organic Chemistry
- Synthesis Reaction Principles : Understanding the synthesis reaction principles of related compounds helps in the development of new synthetic methodologies and the discovery of novel compounds (Liu Guang-shen, 2014).
- Building Blocks in Organic Synthesis : It serves as a building block for creating trifluoromethyl-substituted aminopyrroles, expanding the toolkit available for organic chemists in drug discovery and material science (A. Khlebnikov et al., 2018).
Potential in Drug Discovery and Material Science
- Intermediate in Herbicide Synthesis : It's a key intermediate in synthesizing highly efficient herbicides like trifloxysulfuron, crucial in the development of new agricultural chemicals (Zuo Hang-dong, 2010).
- Novel Pyridine Derivatives : Synthesis of novel pyridine derivatives offers potential applications in the development of new pharmaceuticals and materials with unique properties (H. Bonacorso et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5NO/c9-5-1-4(8(12,13)14)2-15-6(5)7(10,11)3-16/h1-2,16H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJDYNJCNIEYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(CO)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)
![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)
![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)

![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)

![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)